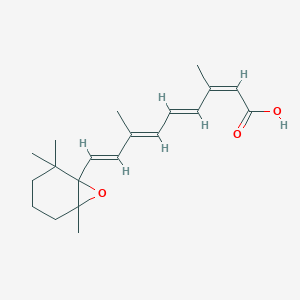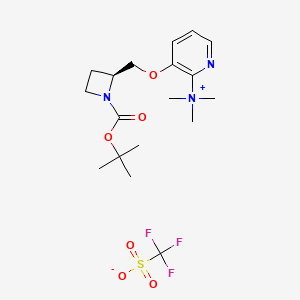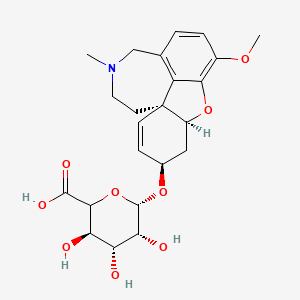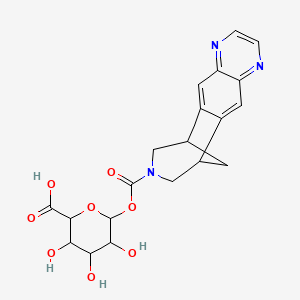
Varenicline carbamoyl beta-D-glucuronide
Vue d'ensemble
Description
Varenicline carbamoyl beta-D-glucuronide is a metabolite of Varenicline . Varenicline is a partial agonist of the nicotinic receptor used for smoking cessation. It reduces both the desire for and the pleasure of cigarettes .
Molecular Structure Analysis
The molecular formula of Varenicline carbamoyl beta-D-glucuronide is C20H21N3O8 . The molecular weight is 431.40 g/mol .Physical And Chemical Properties Analysis
Varenicline carbamoyl beta-D-glucuronide is a white to off-white solid . It is soluble in DMSO and water . The melting point is 181-183°C (dec.) .Applications De Recherche Scientifique
Metabolism and Disposition
Varenicline, including its metabolite Varenicline carbamoyl beta-D-glucuronide, has been extensively studied for its metabolism and disposition in various species including humans. Studies have found that a significant portion of the drug is excreted unchanged in the urine across species. Metabolites like N-carbamoyl glucuronidation, formed in the liver, play a key role in its metabolic pathway. This straightforward dispositional profile simplifies its clinical use in smoking cessation (Obach et al., 2006).
Pharmacokinetics
The pharmacokinetics of Varenicline, including its metabolites, has been a subject of research to understand its absorption, distribution, metabolism, and excretion in the body. Studies have shown that the systemic exposure to Varenicline and its pharmacokinetic variability are similar between smokers and nonsmokers, which is crucial for its therapeutic efficacy (Faessel et al., 2006).
Neuropharmacological Effects
Research on Varenicline has also delved into its effects on various neuronal nicotinic receptors. It acts as a partial agonist at α4β2 receptors and a full agonist at α7 receptors. These actions are believed to be involved in the mechanism by which Varenicline aids smoking cessation (Mihalak et al., 2006).
Clinical Efficacy in Smoking Cessation
Varenicline's efficacy in aiding smoking cessation has been confirmed through various clinical trials. It has shown to be effective in reducing cravings and withdrawal symptoms in smokers, leading to increased rates of abstinence (Garrison & Dugan, 2009).
Orientations Futures
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQDTLDLQVLSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Varenicline carbamoyl beta-D-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







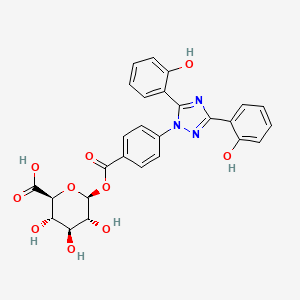

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)
